molecular formula C21H15NO6 B2820277 ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate CAS No. 477500-84-8

ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate

Cat. No. B2820277
CAS RN: 477500-84-8
M. Wt: 377.352
InChI Key: FOGYDKVDVXIMDH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate or 3-carboethoxy(coumarin), is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It belongs to the class of organic compounds known as 7-hydroxycoumarins .


Synthesis Analysis

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours . This reaction has been reported to produce another main reaction product, malono-hydrazide .


Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2H-chromene-3-carboxylate has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail. Although salicylaldehyde azine was reported in 1985 as the single product of this reaction, another main reaction product, malono-hydrazide, was identified . This hydrazide has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

Scientific Research Applications

Antiamoebic Agents

The free-living amoeba Acanthamoeba castellanii is responsible for serious infections such as granulomatous amoebic encephalitis and sight-threatening Acanthamoeba keratitis. Unfortunately, effective treatments are lacking, and combination drug therapy is often used. Researchers have synthesized twelve DNA minor groove binders (MGBs), including our compound of interest. Notably, MGB3, MGB6, MGB22, MGB24, and MGB16 significantly reduce amoeba viability in amoebicidal assays. Additionally, these MGBs inhibit cyst formation and reduce the re-emergence of cysts to trophozoites. Further in vivo studies can explore their effects on animal models .

Future Directions

The research showed that the target compounds exhibit certain anti-fungal activity against the tested fungal strains . The inhibition rate of compound 3b was the highest against Fusarium oxysporum, up to 60.29% at 500 ppm . Compound 3b is promising to become the lead compound of pesticide in the future, which is worthy of further study .

properties

IUPAC Name

ethyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c1-2-26-21(25)18-17(13-8-4-6-10-16(13)27-18)22-19(23)14-11-12-7-3-5-9-15(12)28-20(14)24/h3-11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGYDKVDVXIMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate

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